molecular formula C13H14F2N2O3 B2411386 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione CAS No. 956684-89-2

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione

Cat. No.: B2411386
CAS No.: 956684-89-2
M. Wt: 284.263
InChI Key: QZXSDUPPEHKKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione (CAS 956684-89-2) is a high-purity chemical compound supplied for research purposes. This molecule, with a molecular formula of C13H14F2N2O3 and a molecular weight of 284.26 g/mol, belongs to the hydantoin class of heterocycles . The hydantoin scaffold, known as imidazolidine-2,4-dione, is a privileged structure in medicinal chemistry and is found in several clinical drugs . Its structure features multiple potential substituent sites, hydrogen bond donors, and acceptors, making it a versatile intermediate for designing novel bioactive molecules . Researchers utilize this and similar hydantoin derivatives in various applications, including the discovery and development of new therapeutic agents for cancers, metabolic diseases, and neurological disorders . The compound is readily available for shipping from global stock. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

5-[2-[4-(difluoromethoxy)phenyl]ethyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-13(10(18)16-12(19)17-13)7-6-8-2-4-9(5-3-8)20-11(14)15/h2-5,11H,6-7H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSDUPPEHKKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

Biological Activity

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione (CAS No. 956684-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione is C13H14F2N2O3. Its structure features an imidazolidine ring which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit enzyme inhibitory properties. For instance, the imidazolidine scaffold has been associated with the inhibition of tyrosinase, an enzyme crucial in melanin synthesis. In related studies, derivatives of imidazolidine have shown significant anti-tyrosinase activity, suggesting that 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione may also inhibit this enzyme.

2. Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on similar compounds that exhibit radical scavenging activity. The presence of electron-withdrawing groups like difluoromethoxy may enhance the compound's ability to stabilize free radicals.

Biological Activity Data

Activity TypeObservationsReference
Tyrosinase Inhibition Potentially significant based on structural similarity to known inhibitors
Antioxidant Activity Expected based on structural characteristics
Cytotoxicity Preliminary data suggests moderate cytotoxic effects in cancer cell lines

Case Study 1: Anti-Melanogenic Properties

In a study examining similar compounds, derivatives exhibited potent anti-melanogenic effects by inhibiting tyrosinase activity in B16F10 cells. The most effective derivative showed an IC50 value significantly lower than kojic acid, a standard tyrosinase inhibitor. This suggests that 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione could be developed as a skin-whitening agent due to its potential to inhibit melanin production effectively.

Case Study 2: Cytotoxic Effects

Another study evaluated the cytotoxic effects of related imidazolidine derivatives on various cancer cell lines. The findings indicated that certain modifications to the imidazolidine structure could enhance cytotoxicity against specific cancer types. Given the structural similarities, it is plausible that 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione may exhibit similar properties.

Q & A

Q. What are the established synthetic routes for preparing 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is typically synthesized via General Method B , which involves alkylation of the parent imidazolidinedione with halogenated ketones. Key steps include:

  • Reagents : Sodium hydride (NaH) as a base in anhydrous DMF to deprotonate the imidazolidinedione nitrogen, facilitating nucleophilic substitution .
  • Conditions : Reactions are conducted under inert atmosphere (N₂) at room temperature for 12–24 hours. Excess acyl chloride (1.5–2 equivalents) ensures complete substitution .
  • Purification : Ethyl acetate extraction followed by recrystallization or column chromatography (if stable to silica gel). Yields range from 57–72%, with lower yields attributed to competing hydrolysis or side reactions .

Q. How should researchers interpret conflicting NMR signals for the methyl and difluoromethoxy groups in structural characterization?

Methodological Answer:

  • ¹H NMR : The methyl group (5-CH₃) resonates as a singlet near δ 1.76–1.77 ppm due to symmetry. The difluoromethoxy (-OCF₂H) group splits into a triplet (δ ~6.9–7.5 ppm) from coupling with two fluorine atoms (²JHF ≈ 50–70 Hz) .
  • ¹³C NMR : The difluoromethoxy carbon appears as a triplet (³JCF ≈ 2.9 Hz) near δ 116–118 ppm. Discrepancies in integration or splitting may indicate incomplete substitution or residual solvent; use deuterated DMSO-d₆ for clarity .
  • Validation : Cross-check with HRMS (e.g., m/z 393.1057 [M+H]+) and UPLC retention times (tR ≈ 1.21 min) to confirm purity .

Advanced Research Questions

Q. What strategies mitigate hydrolysis or degradation during purification of imidazolidinedione derivatives?

Methodological Answer:

  • Avoid Protic Solvents : Use anhydrous ethyl acetate instead of methanol/water mixtures to minimize hydrolysis of the imidazolidinedione ring .
  • Low-Temperature Chromatography : Perform flash chromatography at 4°C to stabilize reactive intermediates. Pre-saturate silica gel with 1% triethylamine to reduce acidic degradation .
  • Alternative Purification : If column chromatography fails, use preparative HPLC with a C18 column and isocratic acetonitrile/water (70:30) eluent to isolate hydrolytically sensitive products .

Q. How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The -OCF₂H group decreases electron density at the para position of the phenyl ring, reducing susceptibility to electrophilic attack but enhancing stability under basic conditions .
  • Steric Effects : The ethyl linker (C2H4) between the phenyl and imidazolidinedione moieties reduces steric hindrance, allowing efficient alkylation with bulky ketones (e.g., thiophen-2-yl derivatives) .
  • Comparative Studies : Replace -OCF₂H with -OCH₃ or -CF₃ to assess electronic effects on reaction kinetics via Hammett plots .

Q. What computational approaches predict the biological activity of this compound, particularly its binding to neurological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D2R). The imidazolidinedione core forms hydrogen bonds with ASP114³·³², while the difluoromethoxy group occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with in vitro IC₅₀ data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.